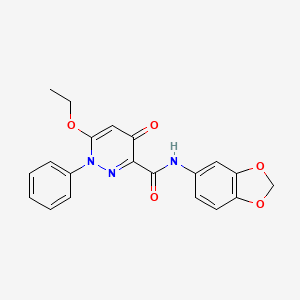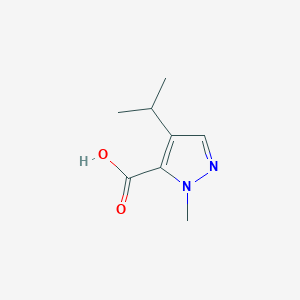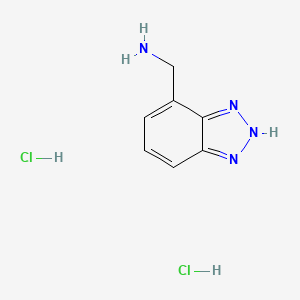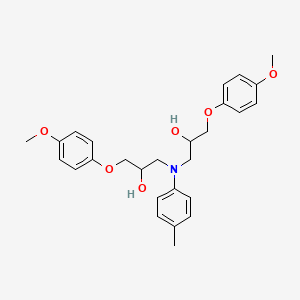
N~3~-(1,3-benzodioxol-5-yl)-6-ethoxy-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyridazine derivative, which is a type of nitrogen-containing heterocycle. Pyridazines are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The compound also contains a benzodioxol group, which is a common motif in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis
Compounds like this one undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.科学的研究の応用
Pharmacokinetic Properties and Bioavailability
Research on compounds like piroxicam and hydroxyzine focuses on their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Studies have assessed the bioavailability of these drugs after oral and rectal administration in both animals and humans, highlighting the importance of understanding how compounds are processed in the body to maximize therapeutic efficacy (Schiantarelli, Acerbi, & Bovis, 1981; Rousso, Buclin, & Nussberger, 2000).
Therapeutic Effectiveness
Investigations into the therapeutic effectiveness of compounds like piroxicam have demonstrated the steady-state plasma levels required for efficacy, independent of the time of administration. Such studies underscore the critical role of dosing schedules in achieving desired therapeutic outcomes (Kullich, Wottawa, & Klein, 1985).
Diagnostic Applications
Radiolabeled compounds, such as [iodine-123]-(S)-IBZM, have been used in scintigraphic detection of diseases like melanoma, demonstrating the potential of certain chemical compounds in diagnostic imaging. This application is particularly relevant for tracking the spread of diseases and could be analogous to the applications of other complex chemical compounds in diagnostics (Maffioli, Mascheroni, & Mongioj, 1994).
Mechanistic Insights and Disease Treatment
Research on the sigma receptor scintigraphy with radiolabeled benzamide compounds in breast cancer has opened avenues for visualizing primary tumors, suggesting that certain chemical structures can bind preferentially to receptors overexpressed in cancer cells. This highlights the importance of receptor-specific compounds in developing targeted therapies (Caveliers, Everaert, & John, 2002).
将来の方向性
The development of pyrrolopyrazine derivatives is a good topic of research because these chemicals are now generally known as key N-heterocycles with potential use in medicine and agriculture . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-ethoxy-4-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-2-26-18-11-15(24)19(22-23(18)14-6-4-3-5-7-14)20(25)21-13-8-9-16-17(10-13)28-12-27-16/h3-11H,2,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOGOHRVADIEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)C(=NN1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-6-ethoxy-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4H-pyrazole-3-carboxylate](/img/structure/B2718865.png)
![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-naphthamide](/img/structure/B2718866.png)



![N-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2718870.png)
![4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine](/img/structure/B2718871.png)



![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2718882.png)
![N-[2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2718883.png)
![4-[(4-acetylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2718884.png)
![4-(2,6-Dimethyl-morpholine-4-sulfonyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2718885.png)